molecular formula C10H14FNO B8587980 2-Fluoro-6-(neopentyloxy)pyridine

2-Fluoro-6-(neopentyloxy)pyridine

Cat. No.: B8587980
M. Wt: 183.22 g/mol
InChI Key: SIBPVSOZONGQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(neopentyloxy)pyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a neopentyloxy group (–OCH₂C(CH₃)₃) at the 6-position. Neopentyloxy is a bulky, branched alkoxy substituent, which introduces steric hindrance and moderate electron-donating effects to the pyridine ring. This article compares 2-fluoro-6-substituted pyridines with varying substituents to elucidate trends in stability, reactivity, and applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(2,2-dimethylpropoxy)-6-fluoropyridine

InChI

InChI=1S/C10H14FNO/c1-10(2,3)7-13-9-6-4-5-8(11)12-9/h4-6H,7H2,1-3H3

InChI Key

SIBPVSOZONGQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=NC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-Fluoro-6-Substituted Pyridines

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Features References
2-Fluoro-6-(difluoromethoxy)pyridine –OCHF₂ C₆H₄F₃NO 163.10 Not reported Not reported Not reported Electron-withdrawing substituent; high polarity
6-(Benzyloxy)-2-fluoro-3-nitropyridine –OCH₂Ph (nitro at 3) C₁₂H₉FN₂O₃ 248.21 388.0 (predicted) 1.353 (predicted) -5.79 Nitro group enhances reactivity; high boiling point
2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine –C₃H₂N₂(4-MeOPh) C₁₅H₁₂FN₃O 269.27 Not reported Not reported Not reported Heterocyclic substituent; potential for coordination chemistry
2-Fluoro-6-(pyrrolidin-1-yl)aniline –N(C₄H₈) (aniline) C₁₀H₁₂FN₂ 194.22 Not reported Not reported Not reported Amino group introduces basicity; distinct toxicity profile
6-(2-Methylpropoxy)pyridin-3-amine –OCH₂CH(CH₃)₂ C₉H₁₃FN₂O 182.21 Not reported Not reported Not reported Isobutoxy group; moderate steric effects

Key Findings from Comparative Analysis

Substituent Electronic Effects: Electron-withdrawing groups (e.g., –OCHF₂ in 2-Fluoro-6-(difluoromethoxy)pyridine) increase the pyridine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions . Electron-donating groups (e.g., –OCH₂Ph in 6-(benzyloxy)-2-fluoro-3-nitropyridine) stabilize the ring but may reduce electrophilic reactivity unless paired with activating groups like nitro (–NO₂) .

Steric Effects :

  • Bulky substituents like neopentyloxy (hypothetical) or benzyloxy (–OCH₂Ph) hinder access to the pyridine ring, reducing reaction rates in sterically demanding processes. For example, 6-(benzyloxy)-2-fluoro-3-nitropyridine’s nitro group may dominate reactivity despite steric shielding .

Physicochemical Properties :

  • Boiling Points : Derivatives with polar substituents (e.g., nitro or trifluoromethoxy groups) exhibit higher boiling points due to increased intermolecular forces (e.g., 388°C predicted for 6-(benzyloxy)-2-fluoro-3-nitropyridine) .
  • Acidity : The pKa of –5.79 for 6-(benzyloxy)-2-fluoro-3-nitropyridine reflects strong electron-withdrawing effects from the nitro group, enhancing acidity .

Toxicity and Safety :

  • While 2-Fluoro-6-(neopentyloxy)pyridine’s safety data is unavailable, analogs like 2-Fluoro-6-(pyrrolidin-1-yl)aniline show acute toxicity (oral LD₅₀: 300 mg/kg in rats) and require stringent handling (gloves, ventilation) .

Applications: Pharmaceutical Intermediates: Pyridine derivatives with amino or heterocyclic groups (e.g., 6-(2-methylpropoxy)pyridin-3-amine) are used in drug synthesis . Coordination Chemistry: Pyrazolyl-substituted derivatives (e.g., 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine) may serve as ligands for metal complexes .

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